REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][CH:4]1[CH2:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5]1.O1CCCC1.Cl>[Zn].O>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][CH:4]1[CH2:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5]1
|
Name
|
3-(2,2-dimethylpropyl)-1-cyclobutenecarboxylic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(CC1C=C(C1)C(=O)O)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (150 mL, 100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The sodium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1CC(C1)C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |